![molecular formula C14H15NO4 B1331468 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione CAS No. 37597-19-6](/img/structure/B1331468.png)

1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione

Vue d'ensemble

Description

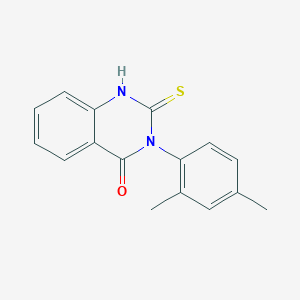

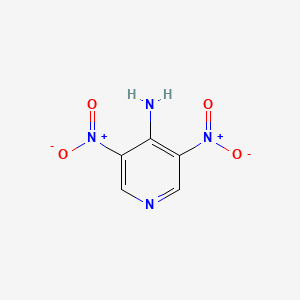

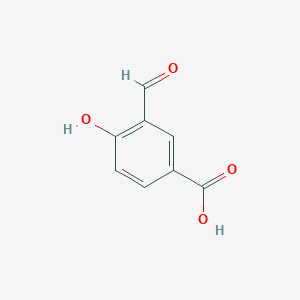

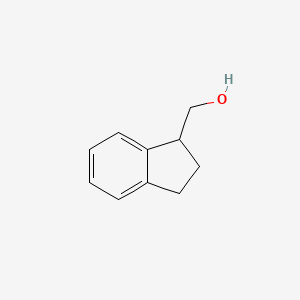

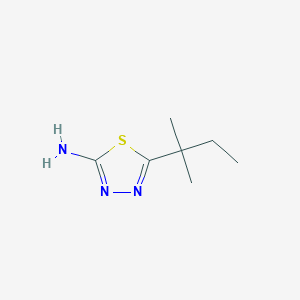

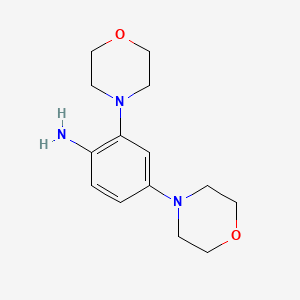

The compound “1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione” is a complex organic molecule. It contains a pyrrole-2,5-dione group, which is a heterocyclic compound containing a five-membered ring with two carbonyl groups and one nitrogen atom . The molecule also contains a 3,4-dimethoxyphenyl group, which is a phenyl group substituted with methoxy groups at the 3rd and 4th positions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrole-2,5-dione group would likely contribute to the compound’s reactivity and possibly its color . The 3,4-dimethoxyphenyl group could influence the compound’s solubility and reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out . The pyrrole-2,5-dione group could potentially undergo reactions with nucleophiles, and the methoxy groups on the phenyl ring could be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carbonyl groups and the nonpolar phenyl ring could affect its solubility, melting point, and boiling point .Applications De Recherche Scientifique

Material Science: Corrosion Inhibition

In material science, derivatives of this compound have been studied for their corrosion inhibition properties. The dimethoxyphenyl group can enhance the adsorption of the molecule onto metal surfaces, providing a protective layer against corrosion .

Analytical Chemistry: Fluorometric Detection

In analytical chemistry, the compound’s derivatives can be used in fluorometric assays. For instance, a method for detecting dimethoxyphenylacetic acid in urine involves the conversion to its phosphopyridoxyl derivative, highlighting the utility of the dimethoxyphenyl group in analytical procedures .

Pharmacology: Immunomodulation

Although not directly related to the compound , structurally similar chalcones have been shown to play a role in immunoglobulin expression. This suggests that the compound could be modified to study or influence immunological pathways .

Spectroscopy: Infrared Spectroscopy Studies

The compound’s distinct functional groups make it suitable for spectroscopic studies, such as Infrared (IR) spectroscopy, to understand molecular vibrations and structure .

Chemical Safety: Hazard Assessment

The compound’s safety profile, including hazard statements and precautionary statements, has been documented. It is crucial for researchers to understand the potential risks associated with handling the compound, as it is classified with warning pictograms for health hazards .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It’s structurally related to compounds that have been shown to interact with peptidyl-prolyl cis-trans isomerase fkbp1a .

Mode of Action

It’s known that the oxy-group on the side chain of the benzene ring can combine with active regions with a positive charge to form a salt bridge . This interaction could potentially alter the function of the target protein, leading to downstream effects.

Biochemical Pathways

Compounds with similar structures have been shown to affect various pathways, including those involved in inflammation and oxidative stress .

Pharmacokinetics

Related compounds have been shown to have various pharmacokinetic properties, including absorption and distribution in various tissues .

Result of Action

Structurally related compounds have been shown to have various effects, including antioxidant activity and protection against reperfusion arrhythmias .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

Propriétés

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-18-11-4-3-10(9-12(11)19-2)7-8-15-13(16)5-6-14(15)17/h3-6,9H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEURHGUCFTVGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2C(=O)C=CC2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60300452 | |

| Record name | 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione | |

CAS RN |

37597-19-6 | |

| Record name | MLS002702008 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine](/img/structure/B1331387.png)

![[1,2,4]Triazolo[4,3-a]pyridin-8-amine](/img/structure/B1331393.png)

![5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331412.png)